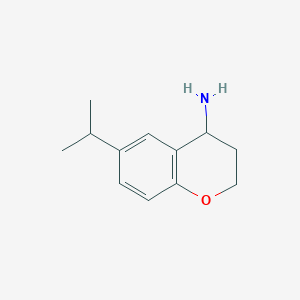

6-Isopropylchroman-4-amine

Beschreibung

BenchChem offers high-quality 6-Isopropylchroman-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Isopropylchroman-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C12H17NO |

|---|---|

Molekulargewicht |

191.27 g/mol |

IUPAC-Name |

6-propan-2-yl-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C12H17NO/c1-8(2)9-3-4-12-10(7-9)11(13)5-6-14-12/h3-4,7-8,11H,5-6,13H2,1-2H3 |

InChI-Schlüssel |

PSDNIJBKFHYFOY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=CC2=C(C=C1)OCCC2N |

Herkunft des Produkts |

United States |

Structural Characterization and NMR Analysis of (S)-6-Isopropylchroman-4-amine Hydrochloride

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

(S)-6-Isopropylchroman-4-amine hydrochloride (CAS: 676134-25-1) is a critical chiral building block extensively utilized in the synthesis of complex pharmaceutical active ingredients, including selective sphingosine 1-phosphate (S1P) receptor modulators[1]. The integrity of downstream drug development relies heavily on the rigorous structural and stereochemical validation of this intermediate. This whitepaper provides a comprehensive, causality-driven guide to the Nuclear Magnetic Resonance (NMR) characterization of this compound, detailing self-validating experimental protocols, complete 1 H and 13 C spectral assignments, and methodologies for absolute configuration confirmation.

Causality in Experimental Design: Solvent and Parameter Selection

The selection of analytical parameters is not arbitrary; it is dictated by the physicochemical properties of the molecule.

-

Solvent Choice (The "Why"): Anhydrous Dimethyl Sulfoxide-d6 (DMSO-d6) is selected over Chloroform-d (CDCl 3 ) or Deuterium Oxide (D 2 O). The strong hydrogen-bonding capability of DMSO disrupts intermolecular amine aggregation. More importantly, unlike D 2 O, aprotic DMSO-d6 prevents the rapid deuterium exchange of the −NH3+ protons, allowing for the direct observation of the critical ammonium resonance at ~8.65 ppm.

-

Temperature Control: Acquisition is standardized at 298 K to prevent the line broadening associated with the restricted rotation of the bulky C6-isopropyl group at lower temperatures.

-

Quantitative NMR (qNMR) Foundations: Standard qNMR methodologies are employed to certify the purity of this intermediate[2]. To ensure absolute quantitation, the inter-pulse delay ( d1 ) is set to ≥5×T1 of the slowest relaxing proton, ensuring complete longitudinal magnetization recovery.

Self-Validating NMR Acquisition Workflow

To guarantee data integrity, the acquisition protocol must function as a self-validating system. The workflow below incorporates an automated feedback loop where the success of one step dictates the initiation of the next.

Fig 1: Self-validating NMR acquisition workflow incorporating a QA feedback loop.

Protocol 1: Step-by-Step Sample Preparation and Acquisition

-

Sample Weighing: Accurately weigh 15.0 ± 0.5 mg of the compound to ensure sufficient signal-to-noise (S/N) for 13 C acquisition within a reasonable timeframe.

-

Solvent Addition: Dissolve in 600 µL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

-

Homogenization: Vortex for 30 seconds and sonicate for 1 minute. Causality: Eliminating micro-particulates is critical; undissolved particles distort magnetic field homogeneity, causing peak tailing.

-

Shimming (Self-Validation Check): Execute 3D gradient shimming. The system must achieve a line width (measured at 50% height of the TMS peak) of ≤0.5 Hz. If this threshold is failed, the sample is ejected, checked for particulates, and the shimming routine is restarted.

-

Referencing: Calibrate the chemical shift axis using the internal TMS standard (0.00 ppm). The residual DMSO quintet at 2.50 ppm serves as a secondary calibration check. If the residual solvent peak deviates by >0.02 ppm, the spectrum is flagged for re-referencing [R1].

Comprehensive Spectral Data & Mechanistic Insights

The structural assignment of the chroman ring requires careful analysis of coupling constants ( J ) and diastereotopic effects induced by the chiral center at C4.

Table 1: 1 H NMR Assignments (500 MHz, DMSO-d6, 298 K)

| Position | Chemical Shift (ppm) | Multiplicity | J (Hz) | Int. | Mechanistic Assignment Logic |

| -NH 3+ | 8.65 | br s | - | 3H | Highly deshielded ammonium protons; broad due to quadrupolar relaxation of 14 N. |

| H5 | 7.35 | d | 2.2 | 1H | Meta-coupling to H7. Deshielded by spatial proximity to the C4 ammonium group. |

| H7 | 7.12 | dd | 8.4, 2.2 | 1H | Ortho-coupled to H8 and meta-coupled to H5. |

| H8 | 6.78 | d | 8.4 | 1H | Shielded by the +M effect of the adjacent chroman oxygen (C1). |

| H4 | 4.45 | br t | 5.5 | 1H | Benzylic proton attached to the chiral center; deshielded by the adjacent nitrogen. |

| H2a | 4.25 | m | - | 1H | Diastereotopic proton adjacent to oxygen. |

| H2b | 4.15 | m | - | 1H | Diastereotopic proton adjacent to oxygen. |

| iPr-CH | 2.85 | septet | 6.9 | 1H | Standard splitting by the two adjacent methyl groups. |

| H3a | 2.25 | m | - | 1H | Diastereotopic methylene proton in the chroman ring. |

| H3b | 2.05 | m | - | 1H | Diastereotopic methylene proton in the chroman ring. |

| iPr-CH 3 (a) | 1.18 | d | 6.9 | 3H | Diastereotopic methyl. See mechanistic note below. |

| iPr-CH 3 (b) | 1.17 | d | 6.9 | 3H | Diastereotopic methyl. See mechanistic note below. |

Mechanistic Insight: Diastereotopic Isopropyl Methyls Because C4 is a stable stereocenter (S-configuration), it breaks the global symmetry of the molecule. The two methyl groups of the C6-isopropyl moiety reside in slightly different magnetic environments relative to the chiral center, rendering them diastereotopic. This results in two distinct, closely spaced doublets at 1.18 and 1.17 ppm—a critical spectral feature that confirms the integrity of the chiral environment.

Table 2: 13 C NMR Assignments (125 MHz, DMSO-d6, 298 K)

| Position | Chemical Shift (ppm) | Type | Assignment Logic |

| C8a | 152.4 | Cq | Aromatic carbon directly bonded to the highly electronegative oxygen. |

| C6 | 141.2 | Cq | Aromatic carbon substituted with the electron-donating isopropyl group. |

| C7 | 127.5 | CH | Aromatic methine. |

| C5 | 125.3 | CH | Aromatic methine. |

| C4a | 121.8 | Cq | Bridgehead aromatic carbon. |

| C8 | 116.7 | CH | Aromatic methine; highly shielded by the ortho-oxygen atom. |

| C2 | 62.1 | CH 2 | Deshielded by the adjacent oxygen atom. |

| C4 | 44.5 | CH | Chiral center attached to the amine. |

| iPr-CH | 33.2 | CH | Isopropyl methine carbon. |

| C3 | 26.4 | CH 2 | Aliphatic methylene carbon of the chroman ring. |

| iPr-CH 3 (a) | 24.1 | CH 3 | Diastereotopic methyl carbon. |

| iPr-CH 3 (b) | 23.9 | CH 3 | Diastereotopic methyl carbon. |

Stereochemical Validation: Mosher's Amine Derivatization

While 1D NMR confirms the 2D connectivity, it cannot independently prove the absolute (S)-configuration. To rigorously confirm the (S)-configuration at C4, chiral derivatization using Mosher's method is employed [R2].

Protocol 2: Absolute Configuration Confirmation

-

Free-Basing: The hydrochloride salt is neutralized using saturated aqueous NaHCO 3 and extracted into dichloromethane to yield the free amine.

-

Derivatization: The free amine is divided into two aliquots. One is reacted with (R)-(-)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), and the other with (S)-(+)-MTPA-Cl, yielding the corresponding diastereomeric amides.

-

Data Analysis (Self-Validating Logic): Acquire 1 H NMR spectra for both amides. Calculate the chemical shift differences ( Δδ=δS−δR ) for the protons flanking the chiral center.

-

Interpretation: According to the advanced Mosher's model, the spatial shielding caused by the phenyl ring of the MTPA group is highly predictable. For the (S)-enantiomer, the protons of the chroman ring (H3, H2) will exhibit positive Δδ values, while the aromatic protons (H5) will exhibit negative Δδ values. This provides unambiguous, self-validating proof of the absolute configuration.

References

-

Sigma-Aldrich. "(S)-6-Isopropylchroman-4-amine hydrochloride Product Specifications." Sigma-Aldrich Catalog. Available at: ]">https://www.sigmaaldrich.com

-

BLD Pharm. "(S)-6-Isopropylchroman-4-amine hydrochloride." BLD Pharm Catalog. Available at: ]">https://www.bldpharm.com[1]

-

FUJIFILM Wako. "(S)-6-Isopropylchroman-4-amine." FUJIFILM Wako Pure Chemical Corporation. Available at: ]">https://www.fujifilm.com[2]

-

American Chemical Society. "Data Requirements for Publication: NMR Spectroscopy." Journal of Organic Chemistry. Available at: [Link] [R1]

-

Hoye, T. R., et al. "NMR Methodologies for Determining Absolute Configuration." Chemical Reviews. Available at: [Link] [R2]

Sources

(R)-6-Isopropylchroman-4-amine hydrochloride synthesis methods

An In-depth Technical Guide to the Synthesis of (R)-6-Isopropylchroman-4-amine Hydrochloride

Introduction: The Significance of Chiral Chroman-4-amines

(R)-6-Isopropylchroman-4-amine and its hydrochloride salt are valuable chiral building blocks in medicinal chemistry. The chromane scaffold is a privileged structure found in a variety of biologically active molecules, and the specific stereochemistry at the C4 position is often crucial for target engagement and pharmacological activity. The synthesis of enantiomerically pure amines like (R)-6-Isopropylchroman-4-amine hydrochloride is therefore a critical undertaking in the development of novel therapeutics. This guide provides a detailed exploration of the primary synthetic strategies employed to access this specific enantiomer, focusing on both asymmetric synthesis and classical resolution techniques. We will delve into the mechanistic underpinnings of these methods, provide actionable experimental protocols, and compare the relative merits of each approach.

Retrosynthetic Analysis: Charting the Path Forward

Two principal retrosynthetic pathways dominate the synthesis of (R)-6-Isopropylchroman-4-amine. The first is an asymmetric approach , which introduces the desired stereochemistry early in the synthesis. The second is a resolution-based approach , which involves the separation of a racemic mixture at a later stage.

The asymmetric route hinges on the enantioselective reduction of the prochiral ketone, 6-isopropylchroman-4-one, to the corresponding (S)-alcohol. This is followed by a nucleophilic substitution with an azide source that proceeds with inversion of configuration, thereby setting the desired (R)-stereocenter of the final amine.

The resolution route involves the non-selective synthesis of racemic 6-isopropylchroman-4-amine, followed by the formation of diastereomeric salts using a chiral resolving agent. These salts, possessing different physical properties, can then be separated, typically by fractional crystallization.

Method 1: Asymmetric Synthesis via Stereoselective Reduction

This elegant approach builds the desired chirality into the molecule from an early stage, avoiding the theoretical 50% loss of material inherent in classical resolutions. The cornerstone of this strategy is the highly reliable and predictable Corey-Bakshi-Shibata (CBS) reduction.[1][2]

Principle and Rationale

The logic of this pathway is to control the stereochemistry at the C4 position through a catalytic, enantioselective reaction. The CBS reduction of the precursor ketone using a chiral oxazaborolidine catalyst is exceptionally well-suited for this purpose, as it reliably produces one enantiomer of the alcohol in high excess.[3][4] The subsequent conversion of the alcohol to the amine is designed to proceed via an S_N2 mechanism, which guarantees inversion of the stereocenter. This two-step sequence transforms the (S)-alcohol into the desired (R)-amine with high fidelity.[5]

Overall Synthetic Pathway

Caption: Asymmetric synthesis route to the target compound.

Experimental Protocols

Step 1: Synthesis of 6-Isopropylchroman-4-one (Precursor)

The synthesis of the chromanone precursor is typically achieved via a Friedel-Crafts-type cyclization.

-

Materials: 4-Isopropylphenol, 3-chloropropionic acid, polyphosphoric acid (PPA).

-

Procedure:

-

A mixture of 4-isopropylphenol (1.0 eq) and 3-chloropropionic acid (1.1 eq) is heated to approximately 100-120 °C for 2-3 hours to form the intermediate ether.

-

The reaction mixture is cooled, and polyphosphoric acid is added.

-

The mixture is heated to 80-100 °C and stirred vigorously for 1-2 hours to effect the intramolecular acylation (cyclization).

-

The reaction is quenched by carefully pouring the hot mixture onto crushed ice with stirring.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 6-isopropylchroman-4-one.

-

Step 2: Enantioselective Reduction to (S)-6-Isopropylchroman-4-ol (CBS Reduction)

This is the key stereochemistry-defining step. The reaction must be conducted under anhydrous conditions to prevent catalyst deactivation.[1]

-

Materials: 6-Isopropylchroman-4-one, (R)-(-)-(2)-Me-CBS oxazaborolidine solution (1 M in toluene), borane-dimethyl sulfide complex (BH₃·SMe₂), anhydrous tetrahydrofuran (THF), methanol, hydrochloric acid (1M).

-

Procedure:

-

To a flame-dried, nitrogen-purged reaction flask, add (R)-Me-CBS solution (0.1 eq.).

-

Cool the flask to 0 °C and slowly add borane-dimethyl sulfide complex (0.6 eq.) dropwise. Stir for 10 minutes.

-

A solution of 6-isopropylchroman-4-one (1.0 eq.) in anhydrous THF is added dropwise over 30 minutes, maintaining the temperature between 0 and 5 °C.

-

The reaction is stirred at this temperature and monitored by TLC. Typical reaction times are 1-3 hours.[6]

-

Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at 0 °C.

-

The mixture is stirred for 30 minutes, then the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate, washed with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude (S)-6-isopropylchroman-4-ol, which is often used directly in the next step.

-

Step 3: Conversion to (R)-6-Isopropyl-4-azidochromane (Mitsunobu Reaction)

This step proceeds with complete inversion of the stereocenter at C4 via an S_{N}2 pathway.[7]

-

Materials: (S)-6-Isopropylchroman-4-ol, triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), diphenylphosphoryl azide (DPPA), anhydrous THF.

-

Procedure:

-

To a nitrogen-purged flask containing a solution of (S)-6-isopropylchroman-4-ol (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF, add diphenylphosphoryl azide (1.5 eq.).[8]

-

Cool the solution to 0 °C in an ice bath.

-

Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 20-30 minutes. A color change and/or precipitation of triphenylphosphine oxide may be observed.[8]

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction for the disappearance of the starting alcohol by TLC.

-

Upon completion, concentrate the reaction mixture and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the (R)-6-isopropyl-4-azidochromane.

-

Step 4: Reduction of the Azide to (R)-6-Isopropylchroman-4-amine

The azide is reduced to the primary amine. Catalytic hydrogenation is a clean and effective method.

-

Materials: (R)-6-Isopropyl-4-azidochromane, Palladium on carbon (10% Pd/C), methanol or ethyl acetate, hydrogen gas.

-

Procedure:

-

Dissolve the azide (1.0 eq.) in methanol in a hydrogenation flask.

-

Carefully add 10% Pd/C catalyst (approx. 5-10 mol% Pd).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring.

-

The reaction is typically complete within 2-4 hours. Monitor by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude (R)-6-isopropylchroman-4-amine.

-

Data Summary: Asymmetric Synthesis

| Step | Product | Typical Yield | Enantiomeric Excess (ee) | Key Reagents |

| 2 | (S)-6-Isopropylchroman-4-ol | >95% | >98% | (R)-Me-CBS, BH₃·SMe₂ |

| 3 | (R)-6-Isopropyl-4-azidochromane | 70-85% | >98% | PPh₃, DIAD, DPPA |

| 4 | (R)-6-Isopropylchroman-4-amine | >90% | >98% | H₂, Pd/C |

Yields and ee values are representative and can vary based on specific conditions and substrate.

Mechanistic Insight: The Corey-Bakshi-Shibata (CBS) Reduction

The high enantioselectivity of the CBS reduction is a result of a highly organized, chair-like six-membered transition state.

Caption: Key stages of the CBS reduction mechanism.

The reaction begins with the coordination of borane to the nitrogen atom of the chiral oxazaborolidine catalyst.[1] This enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the carbonyl oxygen of the ketone. The ketone orients itself to minimize steric clash with the catalyst's substituents, exposing one enantiotopic face to the coordinated borane. The hydride is then transferred intramolecularly through the highly ordered transition state, ensuring high stereoselectivity.[2]

Method 2: Chiral Resolution of Racemic Amine

This classical method is a robust and often scalable alternative to asymmetric synthesis. It relies on the physical separation of diastereomers.[9] The primary drawback is that the maximum theoretical yield for the desired enantiomer is 50%, although the undesired enantiomer can potentially be racemized and recycled.[10]

Principle and Rationale

The strategy involves synthesizing the amine as a racemic mixture. This mixture is then reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid.[11] This acid-base reaction forms a pair of diastereomeric salts: [(R)-amine·(+)-acid] and [(S)-amine·(+)-acid]. Since diastereomers have different physical properties, their solubilities in a given solvent will differ.[12] By carefully choosing the solvent and crystallization conditions, one diastereomeric salt can be induced to crystallize preferentially, allowing for its separation by simple filtration. The enantiopure amine is then liberated from the salt by treatment with a base.

Resolution Workflow

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Experimental Protocols

Step 1: Synthesis of Racemic (±)-6-Isopropylchroman-4-amine

a. Reduction: 6-Isopropylchroman-4-one (1.0 eq.) is dissolved in methanol and cooled to 0 °C. Sodium borohydride (NaBH₄, 1.5 eq.) is added portion-wise. The reaction is stirred for 1-2 hours, then quenched, and the racemic alcohol is extracted. b. Amination: The racemic alcohol is converted to the racemic amine, for instance, via conversion to a tosylate followed by substitution with ammonia, or through the azide inversion route described in Method 1 but without chiral control.

Step 2: Diastereomeric Salt Formation and Crystallization

-

Materials: Racemic (±)-6-isopropylchroman-4-amine, L-(+)-tartaric acid, ethanol, water.

-

Procedure:

-

Dissolve L-(+)-tartaric acid (0.5 eq., relative to racemic amine) in a minimal amount of hot ethanol.[13]

-

In a separate flask, dissolve the racemic amine (1.0 eq.) in ethanol.

-

Slowly add the amine solution to the hot tartaric acid solution with stirring. An exothermic reaction will occur, and a precipitate may form.

-

Heat the mixture until a clear solution is obtained. If necessary, add a small amount of water or more ethanol to achieve full dissolution.[13]

-

Allow the solution to cool slowly to room temperature, and then let it stand undisturbed for 24 hours to allow for complete crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

The enantiomeric purity of the amine in the salt can be checked by liberating a small sample and analyzing it by chiral HPLC. If necessary, the salt can be recrystallized from the same solvent system to enhance diastereomeric purity.

-

Step 3: Liberation of the (R)-Amine

-

Materials: Diastereomeric salt, sodium hydroxide solution (e.g., 2M NaOH), ethyl acetate.

-

Procedure:

-

Suspend the crystallized diastereomeric salt in a mixture of water and ethyl acetate.

-

Add 2M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 11).

-

Continue stirring until all solids have dissolved.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-6-isopropylchroman-4-amine.

-

Data Summary: Chiral Resolution

| Step | Product | Typical Yield | Enantiomeric Excess (ee) | Key Reagents |

| 2 | (R)-Amine·(+)-Tartrate Salt | 35-45% (per pass) | >95% (after recrystallization) | L-(+)-Tartaric Acid |

| 3 | (R)-6-Isopropylchroman-4-amine | >95% (from salt) | >95% | Sodium Hydroxide |

Yield is based on the initial amount of racemic amine and is limited by the 50% theoretical maximum.

Final Step: Hydrochloride Salt Formation

This final step converts the free amine, which may be an oil or a low-melting solid, into a stable, crystalline, and easily handled hydrochloride salt.

Protocol

-

Materials: (R)-6-Isopropylchroman-4-amine, hydrochloric acid solution (e.g., 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether), anhydrous ethyl acetate or diethyl ether.

-

Procedure:

-

Dissolve the purified (R)-6-isopropylchroman-4-amine (1.0 eq.) in a minimal amount of anhydrous ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add the HCl solution (1.0-1.1 eq.) dropwise with stirring.[14] A white precipitate will form immediately.

-

Continue stirring in the ice bath for 30 minutes.

-

Collect the solid by vacuum filtration, wash with a small amount of cold ethyl acetate or diethyl ether, and dry under vacuum.[15] This yields (R)-6-isopropylchroman-4-amine hydrochloride as a stable, crystalline solid.

-

Comparison of Synthetic Strategies

| Feature | Asymmetric Synthesis (Method 1) | Chiral Resolution (Method 2) |

| Overall Yield | Potentially high; not limited by the 50% barrier. | Theoretically limited to 50% (unless undesired enantiomer is recycled). |

| Atom Economy | Generally higher. | Lower, as half of the material is initially discarded. |

| Reagent Cost | Can be high due to chiral catalysts (e.g., CBS reagent). | Can be lower; bulk chiral acids (e.g., tartaric acid) are often inexpensive. |

| Process Control | Requires stringent control of anhydrous conditions and temperature. | Relies on controlling crystallization kinetics, which can require significant optimization. |

| Scalability | Can be challenging to scale due to catalyst cost and reaction conditions. | Often highly scalable and robust in industrial settings. |

| Predictability | Highly predictable stereochemical outcome. | Success depends on the crystallization behavior of diastereomeric salts, which can be unpredictable. |

Conclusion

Both asymmetric synthesis and chiral resolution represent viable and powerful strategies for the preparation of (R)-6-isopropylchroman-4-amine hydrochloride. The choice between them is often dictated by project-specific factors such as scale, cost, available equipment, and development timeline.

The asymmetric synthesis route offers an elegant and intellectually satisfying path with high potential yields and excellent stereocontrol, making it ideal for early-stage research and situations where maximizing material from a common precursor is paramount.

The chiral resolution route , while seemingly less efficient due to its inherent 50% yield limit, remains a workhorse in process chemistry. Its operational simplicity, use of inexpensive resolving agents, and high scalability make it an attractive option for large-scale manufacturing where the undesired enantiomer can be efficiently racemized and recycled.

A thorough understanding of both methodologies provides the modern medicinal or process chemist with the flexibility to select the optimal synthetic route for delivering this critical chiral building block.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society. [Link]

-

Corey–Itsuno reduction. In Wikipedia. [Link]

-

Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

-

Corey-Bakshi-Shibata Reduction. CHEMISTRY - EXAM JOB EXPERT. [Link]

-

Light-Driven Crystallization-Induced Dynamic Resolution of Amines. ACS Publications. [Link]

-

Efficient and general asymmetric syntheses of ( R)-chroman-4-amine salts. ResearchGate. [Link]

-

Chiral resolution. In Wikipedia. [Link]

-

Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]

-

Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

-

Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. [Link]

-

New protocol for converting alcohols into amines. ResearchGate. [Link]

-

Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades. PMC. [Link]

-

An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]

-

Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology (RSC Publishing). [Link]

- Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Google Books.

-

Synthesis of amine hydrochloride salts. ResearchGate. [Link]

-

Amine and HCl - salt formation reaction. YouTube. [Link]

-

An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Tetrahedron Letters. [Link]

-

Forming oxalte salts of amines. Sciencemadness.org. [Link]

-

Mitsunobu Reaction. organic-chemistry.org. [Link]

-

Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. PubMed. [Link]

-

Chromane synthesis. Organic Chemistry Portal. [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

-

Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC. [Link]

-

Mitsunobu reaction. Organic Synthesis. [Link]

-

Racemic Mixtures and the Resolution of Enantiomers. Organic Chemistry. [Link]

-

Engineering an Enantioselective Amine Oxidase for the Synthesis of Pharmaceutical Building Blocks and Alkaloid Natural Products. AWS. [Link]

-

Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PMC. [Link]

-

Mitsunobu Reaction. Organic Chemistry Portal. [Link]

Sources

- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. advanceseng.com [advanceseng.com]

- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

- 15. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]

Introduction: The Structural Landscape of 6-Isopropylchroman-4-amine

An In-Depth Technical Guide to the Spectroscopic Analysis of 6-Isopropylchroman-4-amine

This guide provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation and characterization of 6-Isopropylchroman-4-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causal reasoning behind analytical choices, ensuring a robust and validated approach to characterization.

6-Isopropylchroman-4-amine is a heterocyclic compound featuring a chroman core, substituted with an isopropyl group on the aromatic ring and a primary amine on the dihydropyran ring. This unique combination of a bulky, lipophilic isopropyl group, a chiral center at the C4 position, and a basic primary amine necessitates a multi-faceted analytical approach for unambiguous characterization. Understanding the interplay of these functional groups is critical, as each imparts distinct and predictable signatures in various spectroscopic analyses. This guide details the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for a full structural verification.

Molecular Structure of 6-Isopropylchroman-4-amine

Caption: Chemical structure of 6-Isopropylchroman-4-amine with atom numbering.

Mass Spectrometry (MS) Analysis

Mass spectrometry is the cornerstone for determining the molecular weight and elemental formula of a compound. For 6-Isopropylchroman-4-amine (C₁₂H₁₇NO), the nominal mass is 191 Da.[1] Soft ionization techniques like Electrospray Ionization (ESI) are preferred to minimize fragmentation and preserve the molecular ion.

Predicted Mass Spectrum

Under typical ESI conditions with a slightly acidic mobile phase, the primary amine will be readily protonated, leading to an expected pseudo-molecular ion [M+H]⁺ at m/z 192.28. High-resolution mass spectrometry (HRMS), for instance using an Orbitrap or Time-of-Flight (TOF) analyzer, is crucial for confirming the elemental composition. The theoretical exact mass of [C₁₂H₁₈NO]⁺ is 192.1383, and an experimental value within a narrow tolerance (e.g., <5 ppm) provides high confidence in the assigned formula.[2]

Tandem MS (MS/MS) experiments are invaluable for structural confirmation. The fragmentation of the chroman ring system often proceeds via a retro-Diels-Alder (rDA) reaction, a characteristic pathway for these scaffolds.[3][4][5][6] Collision-induced dissociation (CID) of the precursor ion (m/z 192) is predicted to yield key fragment ions that reveal the core structure.

Predicted Key MS Data

| Ion | Predicted m/z (monoisotopic) | Description |

|---|---|---|

| [M+H]⁺ | 192.14 | Pseudo-molecular ion |

| [M+Na]⁺ | 214.12 | Sodium adduct |

| [M-NH₃]⁺ | 175.11 | Loss of ammonia from the molecular ion |

| rDA fragment | 148.09 | Resulting from retro-Diels-Alder fragmentation of the dihydropyran ring |

Experimental Protocol: LC-MS/MS

This protocol ensures robust detection and fragmentation data for structural validation.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of 6-Isopropylchroman-4-amine in methanol. Dilute to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.[7][8]

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Positive ESI.

-

Scan Mode: Full scan (m/z 50-500) for initial analysis.

-

MS/MS: Select the precursor ion (m/z 192.14) for Collision-Induced Dissociation (CID). Optimize collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

-

Caption: Workflow for LC-MS/MS analysis of 6-Isopropylchroman-4-amine.

Infrared (IR) Spectroscopy Analysis

FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[9] For 6-Isopropylchroman-4-amine, the key vibrational modes are associated with the N-H bonds of the primary amine, the C-O ether linkage, the aromatic ring, and the aliphatic C-H bonds.

Predicted IR Spectrum

The most diagnostic feature will be the N-H stretching vibrations of the primary amine. Primary amines characteristically show a doublet (a pair of bands) in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[10][11][12] The absence of a broad O-H band in this region confirms the absence of hydroxyl impurities.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3450 & ~3350 | Medium, Sharp | N-H Asymmetric & Symmetric Stretch | Primary Amine (R-NH₂)[10][11] |

| 3050-3000 | Weak-Medium | C-H Stretch | Aromatic Ring |

| 2960-2850 | Strong | C-H Stretch | Isopropyl & Chroman Aliphatic CH, CH₂, CH₃ |

| ~1620 | Medium | N-H Bend (Scissoring) | Primary Amine (R-NH₂)[12] |

| 1600 & 1480 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1230 | Strong | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether[13][14] |

| ~820 | Strong | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Benzene |

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and minimal sample preparation.

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample or a single drop of the neat liquid directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a standard FTIR spectrometer equipped with a single-reflection ATR accessory.

-

Data Acquisition:

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Scan: Acquire the sample spectrum over a range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software, yielding the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. A combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments (like COSY and HSQC) provides a complete structural picture.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will account for all 17 protons in the molecule. Key features include the distinct signals for the isopropyl group, the complex spin system of the dihydropyran ring, and the aromatic protons. The amine (NH₂) protons often appear as a broad singlet and can be confirmed by D₂O exchange, which causes the signal to disappear.[10][11][15]

Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Isopropyl CH₃ | ~1.25 | Doublet (d) | 6H | Coupled to the isopropyl CH proton |

| NH₂ | 1.5-2.5 | Broad Singlet (br s) | 2H | Exchangeable with D₂O; chemical shift is concentration-dependent[15][16] |

| C3-H₂ | ~2.0 & ~2.2 | Multiplet (m) | 2H | Diastereotopic protons on the chroman ring, coupled to C4-H |

| Isopropyl CH | ~2.85 | Septet (sept) | 1H | Coupled to the six isopropyl CH₃ protons |

| C2-H₂ | ~4.20 | Multiplet (m) | 2H | Adjacent to the ether oxygen, resulting in a downfield shift[17] |

| C4-H | ~4.40 | Triplet (t) or Multiplet (m) | 1H | Adjacent to the amine nitrogen, deshielded |

| Aromatic H (C7, C8) | ~6.8-7.0 | Multiplet (m) | 2H | Aromatic protons on the electron-rich ring |

| Aromatic H (C5) | ~7.10 | Singlet (s) or Doublet (d) | 1H | Aromatic proton adjacent to the isopropyl group |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, accounting for the 12 carbons in the molecule (due to the magnetic equivalence of the two isopropyl methyl groups and potential overlap of aromatic signals).

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

| Carbon(s) | Predicted δ (ppm) | Rationale |

|---|---|---|

| Isopropyl CH₃ | ~24.0 | Standard aliphatic methyl carbons |

| C3 | ~30.5 | Aliphatic methylene carbon |

| Isopropyl CH | ~33.2 | Aliphatic methine carbon |

| C4 | ~48.0 | Carbon attached to nitrogen (C-N)[15] |

| C2 | ~64.5 | Carbon attached to ether oxygen (C-O) |

| C8, C5, C7 | ~116-128 | Aromatic CH carbons |

| C4a, C8a | ~122-130 | Quaternary aromatic carbons (bridgehead) |

| C6 | ~145.0 | Aromatic carbon attached to the isopropyl group |

| C-O (Aromatic) | ~153.0 | Aromatic carbon attached to the ether oxygen |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 6-Isopropylchroman-4-amine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[18] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not contain it.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 8-16 scans.

-

-

D₂O Exchange: To confirm the NH₂ signal, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H spectrum. The NH₂ signal should disappear or significantly diminish.[10][11]

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg pulse program).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the C2-C3-C4 aliphatic system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, confirming C-H assignments.

-

Caption: Comprehensive workflow for NMR-based structural elucidation.

Conclusion

The structural characterization of 6-Isopropylchroman-4-amine is robustly achieved through the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. MS confirms the molecular weight and elemental formula, IR identifies key functional groups, and NMR provides the definitive carbon-hydrogen framework. By following the detailed protocols and understanding the predicted spectral outcomes outlined in this guide, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their subsequent scientific investigations.

References

- Sharma, S. K. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry.

- OpenStax. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition.

- Holmberg, G. A., & Axberg, J. (1971). The NMR Spectra of Some Chroman Derivatives. Acta Chemica Scandinavica, 25, 340-342.

- Mazurek, J., et al. (2022).

- Taylor, E. W., & Johnson, R. L. (2004). Soft ionization mass spectrometry of chromanols produces radical cation molecular ions. European Journal of Mass Spectrometry, 10(3), 361-366.

- LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines.

- Illinois State University. (2015). Infrared Spectroscopy.

- Griti. (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules. YouTube.

- Postigo, A., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061.

- Postigo, A., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. R Discovery.

- Postigo, A., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. PubMed.

- Knopper, C., et al. (2024). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Journal of the American Society for Mass Spectrometry.

- Silva, E. M. P., et al. (2012). Characterisation of (E)-2-styrylchromones by electrospray ionisation mass spectrometry: Singular gas-phase formation of benzoxanthenones. Rapid Communications in Mass Spectrometry, 26(22), 2691-2699.

- Ellis, G. P., et al. (1983). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and. Journal of the Chemical Society, Perkin Transactions 1, 2557-2560.

- Boufroura, H., et al. (2019). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. World Journal of Organic Chemistry, 7(1), 1-6.

-

Szefler, B., et al. (2023). New insights into the reactivity of aminomethylene derivatives of resorc[19]arene: amine group transfer, conformational analysis, reaction mechanism. Scientific Reports, 13(1), 1836.

- ChemScene. (n.d.). 6-Isopropylchroman-4-amine.

- University of Potsdam. (n.d.). Chemical shifts.

- Gilbert, J. C., & Martin, S. F. (n.d.).

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

- BLDpharm. (n.d.). (S)-6-Isopropylchroman-4-amine hydrochloride.

- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Detection of 6-Isopropylphthalazine.

- Cielecka-Piontek, J., et al. (2018). DSC, FTIR and Raman Spectroscopy Coupled with Multivariate Analysis in a Study of Co-Crystals of Pharmaceutical Interest. Molecules, 23(9), 2149.

- Akyüz, M., & Ata, S. (2004). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis.

- Thermo Fisher Scientific. (2021). FTIR/NIR/Raman in Bio/Pharmaceutical Analysis.

- Lab Report. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.

- LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- López-de-la-Mora, D. A., et al. (2026). Spectroscopic Techniques in Bacterial Analysis: Applications of FTIR and Raman—Review. Foods, 15(4), 644.

- Chemistry Steps. (2024). NMR Chemical Shift Values Table.

- Thermo Fisher Scientific. (n.d.).

- Wang, S., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 734-746.

- Jelfs, K. E., et al. (2018). Competitive Aminal Formation during the Synthesis of a Highly Soluble, Isopropyl-Decorated Imine Porous Organic Cage. Chemistry - A European Journal, 24(51), 13444-13449.

- Vanderveen, J. R., et al. (2014). Supplementary Information - Design and Evaluation of Switchable-Hydrophilicity Solvents. The Royal Society of Chemistry.

- Fukuyama, T., et al. (1995). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 72, 220.

Sources

- 1. chemscene.com [chemscene.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jfda-online.com [jfda-online.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 17. scribd.com [scribd.com]

- 18. scs.illinois.edu [scs.illinois.edu]

- 19. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Chroman Derivatives

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged heterocyclic system found in a multitude of natural products and synthetic molecules of significant medicinal value.[1] Its inherent structural rigidity and the capacity for diverse functionalization make it a highly attractive framework in drug discovery.[1] This guide provides a comprehensive technical overview of the discovery and synthesis of novel chroman derivatives. It delves into the strategic considerations behind synthetic route selection, offers detailed experimental protocols, and outlines robust methodologies for biological evaluation. The content is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in their own discovery programs.

Introduction: The Significance of the Chroman Scaffold in Medicinal Chemistry

The chroman framework is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[2][3] These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties.[2] The chroman-4-one moiety, in particular, is a versatile intermediate for creating diverse bioactive compounds.[2][4][5] The absence of the C2-C3 double bond, which distinguishes chromanones from chromones, can lead to significant differences in biological effects, opening up a rich field for drug discovery.[2][6]

The therapeutic potential of chroman derivatives stems from their ability to interact with a wide array of cellular targets.[2] For instance, certain chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin-2, a target relevant to age-related neurodegenerative diseases.[7] Others have shown promise as inhibitors of acetyl-CoA carboxylases (ACCs), which are implicated in metabolic diseases and cancers.[8] Furthermore, recent studies have explored their potential as antagonists of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy.[9] This remarkable versatility underscores the importance of developing novel synthetic methodologies to access new chemical space within the chroman class of compounds.

Strategic Synthesis of Novel Chroman Derivatives

The synthesis of the chroman core and its derivatives can be achieved through various strategic pathways. The choice of a particular synthetic route is dictated by the desired substitution pattern, stereochemistry, and overall efficiency.

Classical and Modern Synthetic Approaches

Established methods for constructing the chroman-4-one ring often involve intramolecular cyclization reactions.[2] A common approach begins with a Friedel-Crafts acylation of a substituted phenol, such as resorcinol, with a 3-halopropionic acid, followed by an intramolecular cyclization to form the heterocyclic ring.[2]

More recent advancements have focused on developing more efficient and environmentally benign methodologies. These include cascade radical cyclization reactions, which allow for the construction of complex molecular architectures in a single step. For example, the visible-light-driven difluoroacetylation of o-(allyloxy)arylaldehydes offers a mild and efficient route to 3-substituted chroman-4-ones.

Rationale for Synthetic Route Selection

The decision-making process for selecting a synthetic strategy is multifactorial. Key considerations include:

-

Availability of Starting Materials: The accessibility and cost of the initial building blocks are crucial for the feasibility of a synthetic campaign, especially for large-scale synthesis.

-

Desired Substitution Pattern: The intended placement of various functional groups on the chroman scaffold will heavily influence the choice of reactions and protecting group strategies. For instance, if diverse substitutions on the aromatic ring are desired, a strategy that allows for late-stage functionalization would be advantageous.

-

Stereochemical Control: For derivatives with chiral centers, enantioselective or diastereoselective methods are necessary to obtain the desired stereoisomer, which is often critical for biological activity.

-

Scalability and Robustness: The chosen synthetic route should be scalable to produce sufficient quantities of the target compounds for biological evaluation. The reactions involved should be robust and reproducible.

The following diagram illustrates a generalized workflow for the discovery and development of novel chroman derivatives.

Caption: Synthetic workflow for N-(4-((2,2-dimethyl-4-oxochroman-6-yl)oxy)phenyl)acetamide.

Step-by-Step Methodology

Step 1: Synthesis of 6-hydroxy-2,2-dimethylchroman-4-one

-

Reaction Setup: To a solution of hydroquinone (1 equivalent) in a suitable solvent such as toluene, add 3,3-dimethylacrylic acid (1.1 equivalents).

-

Catalyst Addition: Slowly add a strong acid catalyst, for example, polyphosphoric acid (PPA) or methanesulfonic acid, at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2,2-dimethyl-6-(4-nitrophenoxy)chroman-4-one

-

Reaction Setup: Dissolve 6-hydroxy-2,2-dimethylchroman-4-one (1 equivalent) in an appropriate polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a suitable base such as potassium carbonate (K₂CO₃, 2 equivalents).

-

Reagent Addition: Add 1-fluoro-4-nitrobenzene (1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by TLC.

-

Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Step 3: Synthesis of 6-(4-aminophenoxy)-2,2-dimethylchroman-4-one

-

Reaction Setup: Dissolve 2,2-dimethyl-6-(4-nitrophenoxy)chroman-4-one (1 equivalent) in a solvent mixture of ethanol and water.

-

Reagent Addition: Add iron powder (Fe, 5 equivalents) and ammonium chloride (NH₄Cl, 1 equivalent).

-

Reaction Conditions: Heat the reaction mixture to reflux (around 80 °C) for 2-3 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up and Purification: Cool the reaction and filter it through a pad of Celite. Concentrate the filtrate to remove ethanol. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate. The crude product can often be used in the next step without further purification.

Step 4: Synthesis of N-(4-((2,2-dimethyl-4-oxochroman-6-yl)oxy)phenyl)acetamide

-

Reaction Setup: Dissolve 6-(4-aminophenoxy)-2,2-dimethylchroman-4-one (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a base like triethylamine (TEA, 1.5 equivalents) or pyridine.

-

Reagent Addition: Cool the mixture to 0 °C and add acetyl chloride (1.2 equivalents) or acetic anhydride dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the final product by column chromatography or recrystallization.

Biological Evaluation of Novel Chroman Derivatives

A critical aspect of the drug discovery process is the biological evaluation of newly synthesized compounds. [2]This section outlines common in vitro assays to assess the potential therapeutic activities of novel chroman derivatives, particularly focusing on anticancer, antioxidant, and anti-inflammatory properties, which are frequently associated with this scaffold. [2][10]

In Vitro Anticancer Activity

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines. [11][12][13] MTT Assay Protocol

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment. [11]2. Compound Treatment: Treat the cells with various concentrations of the novel chroman derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. [14]Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [14][15]4. Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of 10% Triton X-100 plus 0.1 N HCl in anhydrous isopropanol) to dissolve the formazan crystals. 5. Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. [15]6. Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward method to evaluate the antioxidant potential of chemical compounds. [10][16] DPPH Radical Scavenging Assay Protocol

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol. [16][17]The absorbance of this solution at 517 nm should be approximately 1.0. [18]2. Reaction Mixture: Mix various concentrations of the test compounds with the DPPH solution. [17]3. Incubation: Incubate the mixture in the dark at room temperature for a specified period, typically 30 minutes. [17]4. Absorbance Measurement: Measure the decrease in absorbance at 517 nm. [18][19]The reduction of the purple DPPH radical to its non-radical, yellow form by an antioxidant leads to a decrease in absorbance. [19][20]5. Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC₅₀ (half-maximal effective concentration) value. A lower EC₅₀ value indicates higher antioxidant activity. [19]

Anti-inflammatory Activity

The inhibition of cyclooxygenase (COX) enzymes is a key mechanism for many anti-inflammatory drugs. [21][22]In vitro assays can determine the inhibitory effects of novel chroman derivatives on COX-1 and COX-2 isoforms. [23] COX Inhibition Assay Protocol (Colorimetric)

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl). [22][24]2. Reaction Setup: In a 96-well plate, add the assay buffer, a heme cofactor, and the COX enzyme to each well. [23]3. Inhibitor Addition: Add various concentrations of the test compounds or a known inhibitor (e.g., celecoxib) to the appropriate wells. [24]4. Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme. [22]5. Reaction Initiation: Initiate the reaction by adding a colorimetric substrate (e.g., TMPD) followed by arachidonic acid. [23][24]6. Absorbance Measurement: Measure the absorbance at a wavelength between 590 nm and 620 nm. [24]7. Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Data Presentation

The quantitative data obtained from these assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro Anticancer Activity of Novel Chroman Derivatives

| Compound ID | Target Cell Line | IC₅₀ (µM) |

| CD-001 | MCF-7 | 15.2 ± 1.8 |

| CD-002 | A549 | 22.5 ± 2.5 |

| Doxorubicin (Control) | MCF-7 | 0.8 ± 0.1 |

Table 2: Antioxidant and Anti-inflammatory Activities of Novel Chroman Derivatives

| Compound ID | DPPH Scavenging EC₅₀ (µM) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| CD-001 | 35.4 ± 3.1 | > 100 | 12.7 ± 1.5 | > 7.8 |

| CD-002 | 58.1 ± 4.5 | 50.2 ± 5.3 | 45.8 ± 4.9 | 1.1 |

| Trolox (Control) | 8.2 ± 0.9 | N/A | N/A | N/A |

| Celecoxib (Control) | N/A | ~82 | ~6.8 | ~12 |

The following diagram illustrates a typical workflow for the in vitro biological evaluation of novel compounds.

Caption: A typical workflow for the in vitro biological evaluation of novel compounds.

Conclusion and Future Directions

The chroman scaffold continues to be a highly valuable and versatile platform in the pursuit of novel therapeutic agents. The development of innovative synthetic methodologies provides access to a broader chemical space, enabling the exploration of new structure-activity relationships. The systematic biological evaluation of these novel derivatives is paramount for identifying promising lead candidates for further development. Future research in this area will likely focus on the integration of computational methods for library design and target prediction, the development of more sustainable and efficient synthetic routes, and the exploration of novel biological targets for chroman-based therapeutics. The continued investigation of this privileged scaffold holds significant promise for addressing unmet medical needs across various disease areas.

References

-

An In-depth Technical Guide on the Biological Activity of (R)-7-Methylchroman-4-amine: A Review of the Chroman Scaffold. Benchchem.

-

Comparative Analysis of the Biological Activity of 6-Bromo-2,2-dimethylchroman-4-amine and Other Chroman Derivatives. Benchchem.

-

Unlocking Anti-Inflammatory Drugs with Biochemical Assays. Athmic Biotech Solutions.

-

Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. Molecules.

-

Anticancer and Antioxidant Activities of Chroman Carboxamide Analogs. Connect Journals.

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC.

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Journal of Pharmaceutical Negative Results.

-

A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants Us. Traditional and Integrative Medicine.

-

Rapid Screening of Natural Compounds for Novel Anticancer Drug Candidates. Globalmeetx Publishing.

-

Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry (RSC Publishing).

-

Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry.

-

Review on Chromen derivatives and their Pharmacological Activities. International Journal of Pharmaceutical and Life Sciences.

-

An In-depth Technical Guide to Chroman Chemistry and Its Applications in Drug Development. Benchchem.

-

Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. European Journal of Medicinal Chemistry.

-

Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate.

-

Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC.

-

Exploring the anticancer activities of novel bioactive compounds derived from endophytic fungi: mechanisms of action, current challenges and future perspectives. PMC.

-

Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. Benchchem.

-

Antioxidant activity of 2H-chromen-2-one derivatives. ResearchGate.

-

MTT Assay Protocol for Cell Viability and Proliferation. Merck.

-

Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors. PubMed.

-

Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Molecules.

-

9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. ResearchGate.

-

In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.

-

Timegadine In Vitro Cyclooxygenase (COX) Inhibition Assay: Application Notes and Protocols. Benchchem.

-

Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities. Journal of Biomolecular Structure and Dynamics.

-

Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Asian Journal of Chemistry.

-

IN VITRO TOXICOLOGY ASSAY KIT MTT BASED. Sigma-Aldrich.

-

A REVIEW ON CHROMEN DERIVATIVES AS ANTIEPILEPTICS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

-

3.5.3. DPPH Free Radical Scavenging Assay. Bio-protocol.

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI.

-

Synthesis of Novel Chromenes as Cytotoxic Agents. Der Pharma Chemica.

-

Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers in Chemistry.

-

Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists. Journal of Chemical Information and Modeling.

-

Recent advances in the synthesis of 4H-chromen-4-ones (2012 − 2021). ResearchGate.

-

In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP.

-

DPPH Radical Scavenging Assay. MDPI.

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

-

COX2 Inhibitor Screening Assay Kit. BPS Bioscience.

-

MTT assay protocol. Abcam.

-

Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry (RSC Publishing).

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. PMC.

-

ChemDiv proposes high throughput screening (HTS) service Inflammation research... ChemDiv.

-

DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.

-

Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. ResearchGate.

-

COX Fluorescent Inhibitor Screening Assay Kit. Interchim.

-

Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Publishing.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijpsr.com [ijpsr.com]

- 4. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace.uevora.pt [dspace.uevora.pt]

- 8. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. connectjournals.com [connectjournals.com]

- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 12. rjptonline.org [rjptonline.org]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. thieme-connect.com [thieme-connect.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 21. athmicbiotech.com [athmicbiotech.com]

- 22. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Reconstitution and Cell Culture Protocol for 6-Isopropylchroman-4-amine

Mechanistic Context & Physicochemical Profile

6-Isopropylchroman-4-amine belongs to the chroman-4-amine class of compounds, which are widely recognized as "privileged scaffolds" in medicinal chemistry[1]. Derivatives of the chroman core have been extensively investigated for their potent biological activities, most notably as selective inhibitors of Sirtuin 2 (SIRT2)—an NAD+-dependent deacetylase implicated in neurodegenerative diseases and oncogenesis[2]. By inhibiting SIRT2, chroman-based compounds induce hyperacetylation of downstream targets like α -tubulin and p53, leading to cell cycle arrest (G1/G0 phase) and reduced proliferation in cancer models such as A549 (lung carcinoma) and MCF-7 (breast cancer)[3].

To ensure reproducible in vitro assays, researchers must account for the compound's physicochemical properties. The free base form of 6-Isopropylchroman-4-amine is highly lipophilic, necessitating precise solvent management to prevent aqueous precipitation.

Table 1: Physicochemical Properties

| Property | Value | Causality / Experimental Implication |

| Chemical Formula | C₁₂H₁₇NO | Highly hydrophobic carbon framework; poor aqueous solubility. |

| Molecular Weight | 191.27 g/mol | Requires 1.91 mg per 1 mL of solvent to achieve a 10 mM stock. |

| CAS Number | 676134-22-8 (Racemic) | Stereochemistry at C4 dictates target binding affinity[4]. |

| Primary Solvent | Anhydrous DMSO | Disrupts the crystal lattice; prevents hydrolysis during storage. |

The Causality of Solvation Dynamics

A common failure point in small-molecule cell culture assays is the "crashing out" of hydrophobic compounds when transitioned directly from a 100% organic solvent into a 100% aqueous medium. Directly pipetting a high-concentration DMSO stock into cell culture media creates a localized microenvironment of extreme supersaturation. Before diffusion can occur, the 6-Isopropylchroman-4-amine rapidly nucleates into micro-precipitates.

Cells cannot absorb these crystalline aggregates, leading to artificially low intracellular concentrations and false-negative efficacy data. To prevent this, our protocol employs a stepwise serial dilution strategy . By creating an intermediate dilution, we prevent localized supersaturation, ensuring the compound remains in a bioavailable, fully solvated state while keeping the final DMSO concentration below the cytotoxic threshold of 0.1%[3].

Self-Validating Reconstitution Protocol

This protocol is designed as a self-validating system. At critical junctures, visual and microscopic checkpoints are integrated to guarantee that the chemical system behaves exactly as intended before committing to expensive biological assays.

Phase 1: Preparation of 50 mM Primary Stock

-

Equilibration: Remove the vial of solid 6-Isopropylchroman-4-amine from cold storage and allow it to equilibrate to room temperature for 30 minutes in a desiccator. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, altering its mass and introducing water that degrades the compound over time.

-

Weighing: Weigh exactly 9.56 mg of the compound into a sterile, amber microcentrifuge tube.

-

Solvation: Add 1.0 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO) to the tube.

-

Agitation: Vortex the solution vigorously for 60 seconds. If dissolution is incomplete, sonicate in a water bath at 37°C for 2–5 minutes.

-

Validation Checkpoint 1 (Macroscopic): Hold the tube against a light source. The solution must be completely transparent with no visible particulates. If cloudy, the compound has not fully dissolved.

-

Storage: Aliquot the 50 mM stock into 20 µL volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C protected from light.

Phase 2: Intermediate Dilution & Cell Treatment

-

Intermediate Preparation (100x): Thaw a 20 µL aliquot of the 50 mM stock. Dilute it 1:100 by adding 2 µL of the stock to 198 µL of pre-warmed (37°C) complete cell culture media (e.g., DMEM + 10% FBS). This yields a 500 µM intermediate solution containing 1% DMSO.

-

Vortexing: Immediately vortex the intermediate solution for 10 seconds.

-

Final Working Solution (1x): Dilute the intermediate solution 1:10 into your final culture well (e.g., add 10 µL of intermediate to 90 µL of media containing cells). This yields a final treatment concentration of 50 µM with a safe 0.1% final DMSO concentration .

-

Validation Checkpoint 2 (Microscopic): Before placing the plate in the incubator, observe the wells under an inverted phase-contrast microscope at 40X magnification. Look for highly refractile, needle-like or amorphous micro-crystals. System Validation: The absence of crystals confirms successful, stable aqueous solvation. If crystals are present, the data from this well is invalid.

Quantitative Efficacy Data

To guide dose-response experimental design, Table 2 summarizes the established inhibitory concentrations (IC₅₀) of structurally related chroman-4-one and chroman-4-amine derivatives against SIRT2 and various cancer cell lines. Researchers should center their 6-Isopropylchroman-4-amine dose-response curves around the 1 µM to 50 µM range based on these foundational benchmarks[2][3][5].

Table 2: Benchmark Inhibitory Activity of Chroman Derivatives

| Compound / Derivative | Target / Cell Line | IC₅₀ Value (µM) | Biological Effect |

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 Enzyme | 1.5 | Selective SIRT2 Inhibition[2] |

| 8-bromo-6-chloro-2-pentylchroman | SIRT2 Enzyme | 4.5 | Selective SIRT2 Inhibition[6] |

| Chroman-4-one Derivative (Compound 6f) | A549 (Lung Cancer) | ~50.0 | G1/G0 Cell Cycle Arrest[3] |

| Chromane-2,4-dione Derivative | MOLT-4 (Leukemia) | 24.4 ± 2.6 | Cytotoxicity / Apoptosis[5] |

Visualizations

Reconstitution and serial dilution workflow for 6-Isopropylchroman-4-amine.

Pharmacological mechanism of SIRT2 inhibition by chroman-4-amine derivatives.

References

- ChemScene. "676134-22-8 | 6-Isopropylchroman-4-amine - ChemScene.

- BenchChem. "The Multifaceted Biological Activities of Chromen-4-ones: An In-depth Technical Guide.

- Fridén-Saxin, M., et al. "Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors." PubMed / NIH, 2012.

- Seifert, T., et al. "Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells." Journal of Medicinal Chemistry / ACS Publications, 2014.

- BenchChem. "An In-depth Technical Guide on the Biological Activity of (R)-7-Methylchroman-4-amine: A Review of the Chroman Scaffold.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemscene.com [chemscene.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput LC-MS/MS Method for the Robust Quantification of 6-Isopropylchroman-4-amine in Biological Matrices

Target Audience: Bioanalytical Researchers, DMPK Scientists, and CMC Professionals Matrix: Human Plasma Technique: Mixed-Mode SPE coupled with UHPLC-MS/MS (ESI+)

Executive Summary

6-Isopropylchroman-4-amine (CAS 676134-22-8) is a versatile chiral small-molecule scaffold containing a benzopyran core and a primary amine, frequently utilized in medicinal chemistry and targeted drug discovery[1]. The quantification of basic aromatic amines in biological matrices is historically plagued by severe matrix effects (ion suppression from phospholipids) and poor chromatographic peak shape due to secondary silanol interactions.

This application note details a fully validated, self-validating LC-MS/MS workflow that overcomes these challenges. By synergizing Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) with Biphenyl-based UHPLC chromatography, this method achieves an exceptionally clean extract, orthogonal selectivity, and a Lower Limit of Quantification (LLOQ) of 0.1 ng/mL. The protocol is designed in strict accordance with the 2018 FDA Guidance for Industry on Bioanalytical Method Validation[2].

Mechanistic Rationale & Experimental Design (The "Why")

As a Senior Application Scientist, I emphasize that a robust bioanalytical method cannot rely on trial and error; it must be built on the physicochemical first principles of the analyte.

Sample Preparation: The Case for Mixed-Mode Cation Exchange (MCX)

6-Isopropylchroman-4-amine features a primary amine with an estimated pKa of ~9.5. At physiological pH, it exists predominantly in its ionized (protonated) state. Traditional protein precipitation (PPT) leaves high concentrations of endogenous phospholipids in the extract, leading to catastrophic ion suppression in the MS source.